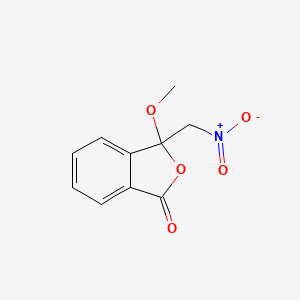
3-METHOXY-3-(NITROMETHYL)-1(3H)-ISOBENZOFURANONE
Übersicht
Beschreibung
3-METHOXY-3-(NITROMETHYL)-1(3H)-ISOBENZOFURANONE is an organic compound with a unique structure that includes a phthalide core substituted with methoxy and nitromethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-METHOXY-3-(NITROMETHYL)-1(3H)-ISOBENZOFURANONE typically involves multi-step reactions starting from phthalic anhydride. One common route includes nitration to introduce the nitro group, followed by methoxylation to add the methoxy group. The reaction conditions often require specific catalysts and controlled temperatures to ensure the desired substitutions occur efficiently.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. This includes scaling up the reactions, using continuous flow reactors, and employing more efficient catalysts to increase yield and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions: 3-METHOXY-3-(NITROMETHYL)-1(3H)-ISOBENZOFURANONE undergoes various chemical reactions, including:
Oxidation: The nitromethyl group can be oxidized to form corresponding nitro compounds.
Reduction: The nitro group can be reduced to an amine under suitable conditions.
Substitution: The methoxy group can participate in nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions
Major Products:
Wissenschaftliche Forschungsanwendungen
3-METHOXY-3-(NITROMETHYL)-1(3H)-ISOBENZOFURANONE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials .
Wirkmechanismus
The mechanism by which 3-METHOXY-3-(NITROMETHYL)-1(3H)-ISOBENZOFURANONE exerts its effects involves interactions with various molecular targets. The nitro group can participate in redox reactions, while the methoxy group can influence the compound’s solubility and reactivity. These interactions can affect cellular pathways and enzyme activities, leading to the observed biological effects .
Vergleich Mit ähnlichen Verbindungen
- 3-Methoxy-4-nitrophthalide
- 3-Methoxy-3-methylphthalide
- 3-Nitromethylphthalide
Comparison: 3-METHOXY-3-(NITROMETHYL)-1(3H)-ISOBENZOFURANONE is unique due to the presence of both methoxy and nitromethyl groups on the phthalide core. This combination of functional groups imparts distinct chemical and physical properties, making it more versatile in various applications compared to its analogs .
Eigenschaften
Molekularformel |
C10H9NO5 |
|---|---|
Molekulargewicht |
223.18 g/mol |
IUPAC-Name |
3-methoxy-3-(nitromethyl)-2-benzofuran-1-one |
InChI |
InChI=1S/C10H9NO5/c1-15-10(6-11(13)14)8-5-3-2-4-7(8)9(12)16-10/h2-5H,6H2,1H3 |
InChI-Schlüssel |
RSAZKHRUKRPGJB-UHFFFAOYSA-N |
Kanonische SMILES |
COC1(C2=CC=CC=C2C(=O)O1)C[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














